5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine
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Overview
Description
5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine: is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 8, and a nitro group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through various methods. One common approach involves the reduction of 1,8-naphthyridine using hydrogen gas in the presence of a catalyst such as manganese under an inert atmosphere . Another method includes the use of multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable multicomponent reactions and catalytic hydrogenation processes are likely to be employed for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium or platinum.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products:
Oxidation: Naphthyridine derivatives.
Reduction: Amino-naphthyridine.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of ligands and catalysts .
Biology: The compound exhibits potential antibacterial activity and is being studied for its ability to inhibit bacterial enzymes .
Medicine: Research is ongoing to explore its potential as a therapeutic agent for bacterial infections due to its inhibitory effects on bacterial enzymes .
Industry: In the materials science field, derivatives of this compound are investigated for their use in light-emitting diodes and dye-sensitized solar cells .
Mechanism of Action
The mechanism of action of 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with bacterial enzymes, particularly FabI, an enoyl-acyl carrier protein reductase. By inhibiting this enzyme, the compound disrupts bacterial fatty acid synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydro-1,5-naphthyridine
- 1,8-Naphthyridine
- 5-Nitro-1,2,3,4-tetrahydro-1,4-phthalazinedione
Comparison: While 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine shares structural similarities with other naphthyridines, its unique nitro group at position 5 imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for developing antibacterial agents .
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
5-nitro-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C8H9N3O2/c12-11(13)7-3-5-10-8-6(7)2-1-4-9-8/h3,5H,1-2,4H2,(H,9,10) |
InChI Key |
RVCYTNKGWIMTEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CN=C2NC1)[N+](=O)[O-] |
Origin of Product |
United States |
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